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Compound Name:
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CAS No.: 1256633-20-1

Cat. No.: B596867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-fluoro-2-morpholinobenzoate is a substituted aromatic compound with potential

applications in medicinal chemistry and materials science. Its structure, featuring a fluorine

atom, a morpholine moiety, and a methyl ester group on a benzene ring, gives rise to a unique

set of physicochemical properties and a distinct spectroscopic fingerprint. Accurate

characterization of this molecule is paramount for its identification, purity assessment, and the

elucidation of its role in various chemical and biological processes. This in-depth technical

guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 5-Fluoro-2-
morpholinobenzoate. In the absence of publicly available experimental spectra, this guide

leverages established spectroscopic principles and data from analogous structures to provide a

robust predictive analysis. The methodologies for data acquisition and interpretation are

detailed to offer a self-validating framework for researchers.

Molecular Structure and Key Spectroscopic
Features
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The structure of Methyl 5-Fluoro-2-morpholinobenzoate comprises several key functional

groups that will dictate its spectroscopic behavior:

1,2,4-trisubstituted benzene ring: The substitution pattern on the aromatic ring will lead to

characteristic splitting patterns in the ¹H NMR spectrum.

Fluorine substituent: The highly electronegative fluorine atom will significantly influence the

chemical shifts of nearby protons and carbons in the NMR spectra and will itself be

observable in ¹⁹F NMR.

Morpholine ring: The protons on the morpholine ring will exhibit distinct chemical shifts, likely

as two separate multiplets due to their different chemical environments relative to the

benzene ring.

Methyl ester group: This group will show a characteristic singlet in the ¹H NMR spectrum and

distinct resonances for the methyl and carbonyl carbons in the ¹³C NMR spectrum. The

carbonyl group will also have a strong, characteristic absorption in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Methyl 5-Fluoro-2-morpholinobenzoate, ¹H, ¹³C, and ¹⁹F NMR spectra will

provide critical structural information.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural

elucidation.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly

influence chemical shifts.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for

improved signal dispersion and resolution.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical spectral parameters include a 30-degree pulse angle, a spectral width of -2 to 12

ppm, and a relaxation delay of 1-2 seconds.

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition:

Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of

singlets for each unique carbon.

A larger number of scans will be required due to the lower natural abundance of ¹³C.

¹⁹F NMR Acquisition:

Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the high sensitivity and 100%

natural abundance of ¹⁹F, this is a relatively quick experiment.

2D NMR Experiments (Optional but Recommended):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks,

particularly within the aromatic and morpholine systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C, which is invaluable for assigning quaternary carbons and

confirming the connectivity of the substituents.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Causality of
Chemical Shift
and
Multiplicity

~7.5 - 7.3 dd 1H Ar-H (H-6)

This proton is

ortho to the

fluorine, leading

to a downfield

shift and

coupling to both

the adjacent

aromatic proton

and the fluorine

atom.

~7.1 - 6.9 m 2H Ar-H (H-3, H-4)

These protons

are influenced by

the electron-

donating

morpholine

group and the

electron-

withdrawing

fluorine and ester

groups, resulting

in a complex

multiplet.

Coupling to

adjacent protons

and the fluorine

atom will

contribute to the

multiplicity.

~3.9 s 3H -OCH₃ The methyl

protons of the

ester group are

deshielded by
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the adjacent

oxygen atom,

resulting in a

singlet in the

downfield region

for methyl

groups.

~3.8 - 3.7 t 4H -N(CH₂)₂CH₂O-

The protons on

the morpholine

ring adjacent to

the oxygen atom

are in a more

deshielded

environment

compared to

those next to the

nitrogen.

~3.1 - 3.0 t 4H -N(CH₂)₂CH₂O-

The protons on

the morpholine

ring adjacent to

the nitrogen

atom are slightly

more shielded

than those next

to the oxygen.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Causality of Chemical Shift

~166 C=O

The carbonyl carbon of the

ester group is highly

deshielded.

~159 (d, ¹JCF ≈ 245 Hz) C-F

The carbon directly bonded to

fluorine will show a large one-

bond coupling constant and

will be significantly downfield.

~145 (d) C-N

The carbon attached to the

electron-donating morpholine

group will be deshielded. A

smaller C-F coupling may be

observed.

~125 (d) C-COOCH₃
The quaternary carbon bearing

the ester group.

~120 (d, ²JCF ≈ 22 Hz) Ar-CH (C-6)

This aromatic carbon is ortho

to the fluorine, resulting in a

significant two-bond C-F

coupling.

~118 (d) Ar-CH (C-4)

This carbon is para to the

morpholine group and meta to

the fluorine.

~115 (d, ²JCF ≈ 25 Hz) Ar-CH (C-3)

This aromatic carbon is ortho

to the morpholine and meta to

the fluorine.

~67 -N(CH₂)₂CH₂O-

The carbons of the morpholine

ring adjacent to the oxygen are

deshielded.

~52 -OCH₃
The methyl carbon of the ester

group.

~50 -N(CH₂)₂CH₂O- The carbons of the morpholine

ring adjacent to the nitrogen
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are more shielded than those

next to the oxygen.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Assignment
Causality of
Chemical Shift and
Multiplicity

-110 to -125 m Ar-F

The chemical shift of

fluorine on an

aromatic ring is

sensitive to the

electronic effects of

the other substituents.

The morpholino group

(electron-donating)

and the methyl ester

(electron-withdrawing)

will influence the final

chemical shift. The

multiplicity will arise

from coupling to the

ortho and meta

protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively,

for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample

with dry KBr powder and pressing it into a transparent disk.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr

pellet) is recorded first. Then, the sample is placed in the beam path, and the sample

spectrum is acquired. The instrument software automatically subtracts the background to

produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Absorption Data
Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

3100-3000 Medium C-H stretch Aromatic C-H

2980-2850 Medium C-H stretch

Aliphatic C-H

(morpholine and

methyl)

~1725 Strong C=O stretch Ester carbonyl

~1600, ~1500 Medium C=C stretch Aromatic ring

~1250 Strong C-O stretch Ester (asymmetric)

~1120 Strong C-O-C stretch
Morpholine ether

linkage

~1100 Strong C-O stretch Ester (symmetric)

~1200 Medium-Strong C-F stretch Aryl-Fluoride

The IR spectrum of an ester is often characterized by a "Rule of Three," which refers to the

three strong peaks for the C=O and two C-O stretches.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for MS Data Acquisition
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Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile), is introduced into the mass spectrometer via direct infusion or through a

chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which

typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization

technique often used for less volatile or thermally labile compounds, and it usually results in

a prominent protonated molecule [M+H]⁺.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate a mass spectrum.

Predicted Mass Spectrometry Data (Electron Ionization -
EI)
The molecular weight of Methyl 5-Fluoro-2-morpholinobenzoate (C₁₂H₁₄FNO₃) is 239.24

g/mol .

m/z Predicted Fragment Ion
Plausible Fragmentation
Pathway

239 [M]⁺ Molecular ion

208 [M - OCH₃]⁺
Loss of the methoxy radical

from the ester group.

181 [M - COOCH₃]⁺
Loss of the carbomethoxy

group.

153 [M - Morpholine]⁺
Cleavage of the morpholine

ring.

91 [C₇H₇]⁺

Formation of a tropylium ion is

a common fragmentation

pattern for aromatic

compounds.[2]
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Aromatic compounds typically show an intense molecular ion peak due to the stability of the

aromatic ring.[2] Fragmentation of esters often involves cleavage of the bonds adjacent to the

carbonyl group.[3]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the complete spectroscopic

characterization of Methyl 5-Fluoro-2-morpholinobenzoate.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Sample

NMR IR MS

Structure

¹H, ¹³C, ¹⁹F Spectra Functional Groups Molecular Weight &
Fragmentation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS

spectroscopic data for Methyl 5-Fluoro-2-morpholinobenzoate. By understanding the

expected spectral features and the underlying principles, researchers and drug development

professionals can confidently identify and characterize this compound. The provided protocols
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for data acquisition ensure a standardized and reliable approach to obtaining high-quality

spectroscopic data. While this guide is based on predictive analysis, it serves as a valuable

reference for the future experimental characterization of this and structurally related molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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